Cefadroxil anhydrous, L-

Description

Classification within Beta-Lactam Antibiotics

Cefadroxil (B1668780) belongs to the beta-lactam class of antibiotics, a large group of antibacterial agents that includes penicillins and cephalosporins. wikipedia.orgwikipedia.org The core chemical structure of these compounds features a beta-lactam ring. wikipedia.orgnih.gov Cephalosporins, including Cefadroxil, are further categorized into generations based on their spectrum of antimicrobial activity. ontosight.ainih.gov Cefadroxil is classified as a first-generation cephalosporin (B10832234), which are known for their strong activity against Gram-positive bacteria like Staphylococcus and Streptococcus, and limited activity against Gram-negative bacteria. ontosight.aiwikipedia.orgdrugs.com

The mechanism of action for all beta-lactam antibiotics involves the inhibition of bacterial cell wall synthesis. ontosight.airxlist.com They specifically target and bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. patsnap.comnih.govdrugbank.com This disruption of the cell wall structure leads to cell lysis and bacterial death. nih.govpatsnap.com

Table 1: Classification and Properties of Cefadroxil

| Characteristic | Description |

|---|---|

| Drug Class | Beta-lactam antibiotic, First-generation cephalosporin ontosight.aidrugs.com |

| Chemical Formula | C₁₆H₁₇N₃O₅S wikipedia.orgfda.gov |

| Molar Mass | 363.39 g·mol⁻¹ wikipedia.orgfda.gov |

| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) drugbank.compatsnap.com |

| Spectrum of Activity | Broad-spectrum, with primary effectiveness against Gram-positive bacteria and some Gram-negative bacteria wikipedia.orgontosight.ai |

Historical Context of Cephalosporin Discovery

The journey of cephalosporins began in 1945 when Italian scientist Giuseppe Brotzu isolated antibiotic-producing fungi from a sewage outfall in Sardinia. wikipedia.orgresearchgate.netnih.gov He discovered that cultures of Cephalosporium acremonium (now known as Acremonium strictum) produced substances with antibacterial activity against Salmonella typhi. wikipedia.orgwikipedia.org

Further research at the University of Oxford by Guy Newton and Edward Abraham led to the isolation of Cephalosporin C in 1953. wikipedia.orgnih.govjapsonline.com While Cephalosporin C itself had only modest antibacterial activity, it was found to be resistant to penicillinase, an enzyme produced by some bacteria that inactivates penicillin. nih.govwikipedia.org This was a significant finding, as penicillinase-producing staphylococci were a major clinical problem at the time. nih.gov

The key to developing more potent antibiotics was the isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), from Cephalosporin C. wikipedia.orgwikipedia.org This allowed for the chemical modification of the side chains, leading to the creation of numerous semi-synthetic cephalosporins with improved antibacterial properties. wikipedia.orgwikipedia.org The first cephalosporin to be marketed was cefalotin (cephalothin) in 1964 by Eli Lilly and Company. wikipedia.org

Academic Relevance in Antimicrobial Research

Cefadroxil continues to be a subject of academic research, focusing on its pharmacological properties, antimicrobial efficacy, and the development of bacterial resistance. unesp.brnih.govinnovareacademics.in Studies have compared the pharmacokinetic profiles of cefadroxil and cephalexin (B21000), noting that cefadroxil exhibits more sustained serum and urine concentrations, which may allow for less frequent administration. nih.govasm.org

Research also investigates the minimum inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) of cefadroxil against various clinical isolates to monitor its continued effectiveness. nih.gov The development of resistance to cephalosporins is a significant area of study, with researchers exploring mechanisms of resistance and strategies to overcome them. wikipedia.orgjapsonline.com The potential for creating metal complexes of cefadroxil to enhance its antibacterial activity is another avenue of current research. researchgate.net Furthermore, the environmental impact of antibiotics like cefadroxil is a growing concern, prompting research into more environmentally friendly analytical methods for its detection and quantification. unesp.br

Table 2: Key Milestones in Cephalosporin History

| Year | Event | Significance |

|---|---|---|

| 1945 | Giuseppe Brotzu discovers antibiotic-producing Cephalosporium acremonium. wikipedia.orgnih.gov | Marks the beginning of cephalosporin discovery. |

| 1953 | Guy Newton and Edward Abraham isolate Cephalosporin C. wikipedia.orgnih.gov | Identified a beta-lactam antibiotic resistant to penicillinase. nih.gov |

| 1962 | Robert Morin develops a process to produce 7-aminocephalosporanic acid (7-ACA). japsonline.com | Enabled the synthesis of a wide range of semi-synthetic cephalosporins. wikipedia.org |

| 1964 | Cefalotin, the first cephalosporin antibiotic, is marketed. wikipedia.org | The first clinical application of a cephalosporin. |

| 1978 | Cefadroxil is approved for medical use. wikipedia.org | Introduction of a new first-generation cephalosporin. |

Structure

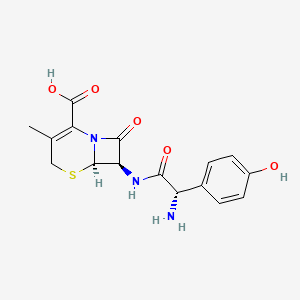

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEGTKLJZSQCCD-FIXISWKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162806 | |

| Record name | Cefadroxil anhydrous, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144790-28-3 | |

| Record name | Cefadroxil anhydrous, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144790283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefadroxil anhydrous, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFADROXIL ANHYDROUS, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08N128E9PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization

Strategies for Cefadroxil (B1668780) Anhydrous Synthesis

The industrial production of Cefadroxil typically involves the acylation of the 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) nucleus with an activated derivative of D-(-)-α-p-hydroxyphenylglycine. Key to this process are methodologies that protect reactive functional groups, activate the carboxylic acid for efficient coupling, and subsequently deprotect the molecule to yield the final product.

Protecting the reactive groups of the 7-ADCA nucleus is a critical first step to prevent unwanted side reactions during the acylation process. Silylation is a common and effective strategy to temporarily block the carboxylic acid and amino groups. This is typically achieved by treating 7-ADCA with silylating agents.

A prevalent method involves refluxing 7-ADCA in a solvent like dichloromethane (B109758) with a combination of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS). niscpr.res.ingoogle.com The HMDS acts as the primary silylating agent, while TMCS serves as a catalyst, facilitating the reaction to produce the silylated 7-ADCA derivative. niscpr.res.ingoogle.com This process ensures that the subsequent coupling reaction occurs specifically at the desired 7-amino position.

For the coupling reaction to proceed, the carboxylic acid of the D-(-)-4-hydroxyphenylglycine side chain must be "activated" to make it more electrophilic. A widely used method is the formation of a mixed anhydride (B1165640). unesp.brnewdrugapprovals.org This is often accomplished by reacting a protected form of D-(-)-4-hydroxyphenylglycine, such as its Dane salt derivative, with an acyl chloride like ethyl chloroformate in the presence of a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (B128534). niscpr.res.inunesp.brnewdrugapprovals.org The resulting mixed anhydride is highly reactive.

The N-acylation is then carried out by reacting the silylated 7-ADCA with the freshly prepared mixed anhydride in a suitable organic solvent, such as dichloromethane, at low temperatures (e.g., -80°C). niscpr.res.in This coupling reaction forms the crucial amide bond at the C-7 position of the cephalosporin (B10832234) core.

| Reaction Step | Key Reagents | Purpose |

| Silylation of 7-ADCA | Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS) | Protection of carboxylic acid and amino groups |

| Side Chain Activation | D-(-)-4-hydroxyphenylglycine Dane Salt, Ethyl Chloroformate, N-Methylmorpholine | Formation of a reactive mixed anhydride |

| Coupling | Silylated 7-ADCA, Mixed Anhydride | Formation of the C-7 amide bond |

The final step in the synthesis is the removal of the silyl (B83357) protecting groups from the coupled product. This is accomplished through hydrolytic cleavage. After the coupling reaction is complete, the reaction mixture is treated with acidic water. niscpr.res.in This process, also known as de-silylation, hydrolyzes the silyl esters and ethers, regenerating the carboxylic acid at the C-4 position and the hydroxyl group on the phenylglycine side chain. niscpr.res.ingoogle.com Following hydrolysis, the pH of the aqueous layer is adjusted to the isoelectric point of Cefadroxil (e.g., pH 5.6) to precipitate the pure, anhydrous product. niscpr.res.in

Synthesis of Cefadroxil Derivatives for Research Purposes

To investigate structure-activity relationships and develop new compounds, the Cefadroxil molecule can be chemically modified. Derivatization is often focused on the C-4 carboxylic acid group or the α-amino group of the C-7 side chain.

New Cefadroxil analogs have been synthesized by attaching dipeptide units to the α-amino group of the 7-phenylglycinamido acyl moiety. In one approach, phthalyl (Pht)- or tosyl (Tos)-protected amino acid dipeptide chlorides are reacted with Cefadroxil. jocpr.com The reaction is typically carried out by adding the dipeptide chloride solution dropwise to a cooled, stirred suspension of Cefadroxil in tetrahydrofuran (B95107) (THF) containing triethylamine (TEA) as a base. jocpr.com The TEA neutralizes the HCl generated during the reaction, driving the formation of the new amide linkage. jocpr.com

Modification of the C-4 carboxylic acid group provides another avenue for creating Cefadroxil derivatives. A common strategy involves a two-step process starting with esterification followed by hydrazinolysis.

First, Cefadroxil methyl ester hydrochloride is prepared by treating a suspension of Cefadroxil in absolute methanol (B129727) with thionyl chloride in an ice bath. jocpr.com This reaction converts the carboxylic acid into its corresponding methyl ester. jocpr.com

Subsequently, the Cefadroxil hydrazide is synthesized by reacting the methyl ester derivative with hydrazine (B178648) hydrate (B1144303) in a methanolic solution. jocpr.com The mixture is typically left at room temperature for 24 hours, during which the hydrazide product precipitates and can be isolated in high yield. jocpr.com This hydrazide derivative serves as a versatile intermediate for further chemical modifications.

| Derivative | Starting Material | Key Reagents | Reaction Site |

| Methyl Ester | Cefadroxil | Thionyl chloride, Methanol | C-4 Carboxylic Acid |

| Hydrazide | Cefadroxil Methyl Ester | Hydrazine Hydrate, Methanol | C-4 Carboxylic Acid |

| Dipeptide | Cefadroxil | Pht- or Tos-amino acid dipeptide chloride, TEA | C-7 Side Chain α-Amino Group |

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Significant efforts in medicinal and process chemistry have been directed towards enhancing the efficiency of Cefadroxil synthesis. These endeavors have explored various strategies, from the use of silylating agents and specific solvates in chemical synthesis to the development of robust enzymatic methods that offer a greener alternative.

A notable purification method involves the crystallization of Cefadroxil from an ammonia (B1221849) water solution. This process has been demonstrated to significantly increase the purity of the final product. In one documented example, this recrystallization technique yielded Cefadroxil with a purity of 99.6%.

The kinetically controlled enzymatic synthesis of Cefadroxil represents a promising alternative to traditional chemical methods. This approach, which often employs penicillin G acylase, offers several advantages, including milder reaction conditions and reduced environmental impact. Research into the enzymatic synthesis of related cephalosporins, such as cefadroclor, has provided valuable insights into the optimization of this process. Studies have shown that parameters such as temperature, pH, and the presence of organic co-solvents can significantly influence the reaction yield. For instance, in the enzymatic synthesis of cefadroclor, the addition of organic co-solvents was found to enhance the yield.

The table below summarizes findings from a study on the enzymatic synthesis of a cephalosporin similar to Cefadroxil, illustrating the impact of various reaction parameters on the conversion yield. While this data is for a related compound, it provides a strong indication of the key parameters that would also be critical in optimizing the enzymatic synthesis of Cefadroxil anhydrous.

| Parameter | Condition | Conversion Yield (%) |

|---|---|---|

| Temperature | 15°C | 68.2 |

| Temperature | 20°C | 76.5 |

| Temperature | 25°C | 71.3 |

| Temperature | 30°C | 65.8 |

| pH | 5.8 | 69.5 |

| pH | 6.2 | 76.5 |

| pH | 6.6 | 72.1 |

| pH | 7.0 | 67.4 |

| Co-solvent (20% v/v) | None | 55.1 |

| Co-solvent (20% v/v) | Ethylene Glycol | 76.5 |

| Co-solvent (20% v/v) | Glycerol | 72.8 |

| Co-solvent (20% v/v) | Methanol | 63.4 |

The control of impurities is another critical aspect of synthesis optimization. One potential impurity in the synthesis of Cefadroxil is Cefadroxil carbonate. Understanding the formation pathways of such impurities is essential for developing strategies to minimize their presence in the final active pharmaceutical ingredient.

Further research into the thermodynamics and kinetics of both chemical and enzymatic synthesis pathways will continue to drive the development of more efficient and sustainable methods for the production of high-purity Cefadroxil anhydrous.

Molecular Mechanism of Action and Cellular Targets

Penicillin-Binding Protein (PBP) Interactions

Like other β-lactam antibiotics, the core mechanism of Cefadroxil (B1668780) anhydrous, L- involves its binding to and inhibition of penicillin-binding proteins (PBPs). drugbank.comnih.gov PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. patsnap.com

Cefadroxil anhydrous, L- effectively inhibits the transpeptidase activity of PBPs. patsnap.com This enzymatic step is responsible for the cross-linking of peptidoglycan chains, which provides the cell wall with its structural rigidity and strength. patsnap.com By binding to the active site of these enzymes, Cefadroxil anhydrous, L- blocks this crucial cross-linking process, leading to the formation of a defective and weakened cell wall. patsnap.com This compromised cell wall is unable to withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death. patsnap.com The degradation kinetics of cefadroxil in aqueous solution have been studied, indicating its stability and ability to interact with its molecular targets under physiological conditions. nih.gov

Below is an interactive table summarizing the known PBP targets of Cefadroxil anhydrous, L- in Streptococcus pneumoniae.

| Target PBP Subtype | Action | Organism Strain |

| Serine-type D-Ala-D-Ala carboxypeptidase | Inhibitor | Streptococcus pneumoniae |

| Penicillin-binding protein 1A | Inhibitor | Streptococcus pneumoniae (strain ATCC BAA-255 / R6) |

| Penicillin-binding protein 1b | Inhibitor | Streptococcus pneumoniae (strain ATCC BAA-255 / R6) |

| Penicillin-binding protein 2B | Inhibitor | Streptococcus pneumoniae (strain ATCC BAA-255 / R6) |

Interaction with Bacterial Autolytic Enzymes

The bactericidal action of Cefadroxil anhydrous, L- is not solely dependent on the inhibition of cell wall synthesis but is also intricately linked to the activity of bacterial autolytic enzymes. drugbank.comnih.gov

Following the Cefadroxil-induced weakening of the cell wall, bacterial autolysins, which are enzymes that degrade peptidoglycan, play a crucial role in the subsequent cell lysis. drugbank.comnih.gov While the primary action of Cefadroxil is the inhibition of PBP-mediated cell wall synthesis, the ultimate demise of the bacterium is often executed by these autolytic enzymes. The compromised cell wall structure likely triggers or enhances the activity of these autolysins, leading to the breakdown of the cell's structural integrity.

There is a possibility that Cefadroxil anhydrous, L- may also interfere with the natural inhibitors of autolysins within the bacterial cell. drugbank.comnih.gov Bacteria possess regulatory systems to control the activity of their autolytic enzymes to prevent self-destruction. It has been suggested that by disrupting the normal cell wall synthesis process, Cefadroxil may indirectly affect these regulatory pathways, leading to uncontrolled autolysin activity and contributing to the bactericidal outcome. However, the precise molecular details of this potential interference require further investigation.

Bactericidal Activity Modalities and Research Perspectives

The bactericidal activity of Cefadroxil anhydrous, L- has been demonstrated in various in vitro and in vivo models. nih.gov Comparative studies have shown its effectiveness against a range of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and others, often with comparable or, in some cases, superior activity to other first-generation cephalosporins like cephalexin (B21000) and cephradine. nih.govnih.gov

Future research into the bactericidal mechanism of Cefadroxil anhydrous, L- could further elucidate the complex interplay between PBP inhibition and the modulation of the autolytic system. A deeper understanding of its specific interactions with different PBP subtypes in a wider range of pathogenic bacteria could inform strategies to combat emerging antibiotic resistance. Moreover, investigating the potential for synergistic effects when combined with other antibacterial agents that target different cellular pathways could open new avenues for therapeutic applications. The development of metal complexes of Cefadroxil has also been explored as a means to enhance its antibacterial activity, suggesting that chemical modifications could lead to next-generation cephalosporins with improved efficacy. researchgate.net

Pharmacokinetic Research and Disposition Mechanisms

Absorption Kinetics and Influencing Factors in vivo

Cefadroxil (B1668780) is recognized for being well-absorbed after oral administration, a process that is not significantly affected by the presence of food. drugbank.comfda.gov Upon ingestion, it is rapidly absorbed from the gastrointestinal tract. fda.govunesp.br The absorption process is complex, involving specialized transport mechanisms due to the compound's low lipid solubility and complete ionization in the gastrointestinal tract. nih.gov

The intestinal absorption of Cefadroxil is critically mediated by the proton-coupled oligopeptide transporter 1 (PEPT1), also known as SLC15A1. nih.govfrontiersin.org This transporter is abundantly expressed in the small intestine and is responsible for the uptake of di- and tri-peptides from the lumen into the enterocytes. nih.govnih.gov Cefadroxil, being a peptide-like molecule, is a substrate for PEPT1, and this transporter plays a definitive role in both the rate and extent of its oral absorption. nih.govnih.gov

Studies utilizing wild-type and PepT1 knockout mice have provided conclusive evidence for the transporter's importance. nih.govnih.gov In PepT1 knockout mice, the systemic exposure to Cefadroxil following an oral dose was substantially reduced compared to wild-type mice. nih.gov Specifically, the area under the plasma concentration-time curve (AUC) was reduced by about 10-fold, and the maximum plasma concentration (Cmax) was reduced by 17.5-fold. nih.govnih.gov Furthermore, the time to reach maximum plasma concentration (Tmax) was increased threefold in these knockout mice, indicating a significantly slower absorption rate without functional PEPT1. nih.govnih.gov These findings convincingly demonstrate that PEPT1 is the primary transporter governing the small intestinal permeability and oral bioavailability of Cefadroxil. nih.gov

Interestingly, research involving escalating oral doses in mice did not show evidence of nonlinear intestinal absorption, suggesting that the high-capacity transport by PEPT1 is not saturated under clinically relevant doses. nih.govresearchgate.net

| Parameter | Effect of PepT1 Deletion | Fold Change |

|---|---|---|

| AUC (Systemic Exposure) | Reduced | ~10-fold Decrease nih.govnih.gov |

| Cmax (Peak Plasma Concentration) | Reduced | ~17.5-fold Decrease nih.govnih.gov |

| Tmax (Time to Peak Concentration) | Increased | ~3-fold Increase nih.govnih.gov |

Distribution Dynamics Across Biological Compartments

Once absorbed into the systemic circulation, Cefadroxil is widely distributed to various body tissues and fluids. fda.govpatsnap.com Approximately 15% to 20% of circulating Cefadroxil is bound to plasma proteins. unesp.brhres.ca Its disposition in peripheral tissues does not appear to be affected by the expression of PEPT1. nih.govnih.gov

Cefadroxil demonstrates effective penetration into several tissues. Studies have shown its distribution into skin, kidney, and hepatobiliary tissues, among others. frontiersin.org In skin, concentrations of Cefadroxil in skin blister fluid have been found to be significant, suggesting its utility in treating skin and skin structure infections. frontiersin.orgnih.gov The kidney, being the primary organ of elimination, also shows significant drug concentrations. frontiersin.org Cefadroxil concentrations in hepatobiliary tissues have been observed to be roughly parallel to those in plasma. frontiersin.org

Conversely, the distribution of Cefadroxil into the brain is low, with insignificant concentrations found in brain tissue. fda.govhres.ca This is partly due to the peptide transporter 2 (PepT2), which is located at the apical membrane of the choroid plexus and acts to transport Cefadroxil out of the cerebrospinal fluid (CSF). nih.gov

| Tissue/Fluid | Concentration Ratio/Finding |

|---|---|

| Skin Blister Fluid | Peak concentration of 20 mg/L at 3h (vs. 28.4 mg/L serum peak at 1.5h) frontiersin.org |

| Lung Tissue | Peak concentration was 54%–69% of the serum value frontiersin.org |

| Pleural Fluid | Peak concentrations were about 50% of those in serum frontiersin.org |

| Hepatobiliary Tissues | Concentrations roughly parallel to those in plasma frontiersin.org |

| Brain | Insignificant concentrations (0.83 mcg/g reported in animal studies) hres.ca |

Research has confirmed that Cefadroxil readily crosses the placenta. drugbank.comfda.gov Fetal serum concentrations may reach up to 10% or more of the maternal concentrations. fda.gov While animal studies have not shown evidence of teratogenicity, the safe use during human pregnancy has not been definitively established. pharmacyboardkenya.orgdrugs.com

Cefadroxil is also distributed into breast milk, although in low and clinically non-significant concentrations. drugbank.comfda.gove-lactation.comnih.gov Peak milk levels are typically observed 4 to 6 hours after administration. nih.gov The American Academy of Pediatrics considers Cefadroxil to be usually compatible with breastfeeding. drugs.come-lactation.com

Elimination Pathways and Renal Excretion Mechanisms

Cefadroxil is not appreciably metabolized in the body and is primarily eliminated from the body by the kidneys. nih.govfda.govfrontiersin.org Over 90% of an administered dose is excreted unchanged in the urine within 24 hours through a combination of renal processes. drugbank.comfda.govfrontiersin.orgdrugs.com This rapid and extensive renal excretion results in high urinary concentrations of the antibiotic. drugs.com

The renal excretion of Cefadroxil is a multifaceted process involving glomerular filtration, active tubular secretion, and tubular reabsorption. nih.govnih.gov The ratio of unbound Cefadroxil renal clearance to the glomerular filtration rate is greater than one, which indicates that the antibiotic undergoes active renal tubular secretion in addition to being filtered by the glomeruli. nih.gov This active secretion contributes to its efficient elimination. Studies in humans have suggested that the active renal tubular secretion of Cefadroxil may become saturated at higher doses (between 500 mg and 1,000 mg), leading to a nonlinear decrease in renal clearance and a disproportionate increase in the area under the curve. asm.orgnih.gov

Furthermore, evidence suggests the existence of a saturable renal tubular reabsorption mechanism for Cefadroxil. nih.govnih.gov This was observed in studies where the co-administration of Cephalexin (B21000), another cephalosporin (B10832234), led to an increase in the renal clearance of Cefadroxil, which was attributed to competitive inhibition of its tubular reabsorption. nih.gov The organic anion transporters (OATs), present at the basolateral membrane of renal proximal tubules, are thought to be responsible for the active secretion of negatively charged compounds like Cefadroxil. nih.gov

Research on Saturable Renal Tubular Reabsorption and Secretion

The renal excretion of cefadroxil is a complex process involving glomerular filtration, active tubular secretion, and saturable renal tubular reabsorption. Over 90% of a cefadroxil dose is excreted unchanged in the urine within 24 hours, highlighting the kidney's primary role in its elimination. frontiersin.orgnih.govdrugbank.comrxlist.com

Research in conscious rats demonstrated that the renal clearance of cefadroxil is dependent on its plasma concentration. nih.gov As the steady-state plasma concentration of cefadroxil increased, its renal clearance also increased, which is indicative of a saturable renal tubular reabsorption mechanism. nih.gov For instance, studies have shown that as plasma concentrations rose from 1.7 µg/mL to 24.4 µg/mL, renal clearance increased from 2.51 mL/min to 3.57 mL/min. nih.gov This suggests that at lower concentrations, a significant fraction of filtered cefadroxil is reabsorbed from the tubular fluid back into the bloodstream. As the concentration of the drug in the filtrate increases, the transporters responsible for this reabsorption become saturated, leading to a higher proportion of the drug being excreted and thus an increase in renal clearance. nih.gov

Furthermore, the ratio of unbound cefadroxil renal clearance to the glomerular filtration rate has been found to be greater than unity, which indicates that the antibiotic also undergoes active renal tubular secretion. nih.gov This secretion process can also become saturated, but at higher doses. Studies in humans have observed a nonlinear decrease in clearance at higher doses (e.g., 1,000 mg compared to 250 and 500 mg), which is attributed to the saturation of this active renal tubular secretion pathway. nih.gov Competitive inhibition studies have further elucidated these mechanisms. When cefadroxil was co-administered with cephalexin, an increase in the renal clearance of cefadroxil was observed, suggesting that cephalexin competitively inhibits the tubular reabsorption of cefadroxil. nih.gov

| Steady-State Plasma Concentration (µg/mL) | Renal Clearance (mL/min) |

| 1.7 ± 0.3 | 2.51 ± 0.39 |

| 4.9 ± 0.6 | 2.76 ± 0.31 |

| 24.4 ± 3.8 | 3.57 ± 0.43 |

Data derived from research on the mechanisms of renal excretion of cefadroxil in conscious rats. nih.gov

Minimal Hepatic Metabolism Pathways

Cefadroxil undergoes minimal metabolism in the body. nih.gov The vast majority of the administered dose, typically over 90%, is excreted from the body in its unchanged, active form through the kidneys. frontiersin.orgdrugbank.comrxlist.com This extensive renal excretion indicates that hepatic metabolism is not a significant pathway for the elimination of cefadroxil. Consequently, the potential for drug-drug interactions at the level of hepatic enzymes is considered low. The primary focus of pharmacokinetic research for cefadroxil has therefore been on its renal handling and transporter-mediated processes rather than on identifying specific, minor metabolic pathways in the liver.

Pharmacokinetic Modeling and Simulation Methodologies

Pharmacokinetic modeling is a crucial tool for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of cefadroxil. Various modeling approaches have been employed to characterize its complex disposition.

Physiologically based pharmacokinetic (PBPK) models have been developed to simulate cefadroxil concentrations in plasma and tissues across different species, including mice, rats, and humans. frontiersin.orgnih.govnih.govresearchgate.net These are mechanistic models that incorporate physiological data (like organ sizes and blood flow rates), physicochemical properties of the drug, and data on transporter kinetics. nih.govepa.gov

A typical PBPK model for cefadroxil consists of multiple tissue compartments (e.g., 14 tissues) and blood compartments. frontiersin.orgnih.govresearchgate.net These models assume that tissues are well-stirred compartments with limitations based on perfusion rates. frontiersin.orgnih.gov The development of these models involves using measured tissue-to-plasma partition coefficients (Kp) in animal species, which can then be extrapolated to humans. frontiersin.orgnih.gov For oral absorption in the human PBPK model, the expression levels of transporters like hPEPT1 along the intestine are incorporated. frontiersin.orgnih.gov These comprehensive models have been validated against observed plasma concentration-time profiles and have proven reliable for predicting drug concentrations at infection sites, such as the kidney and skin, which can aid in dose selection for clinical trials. frontiersin.orgnih.gov

| Property | Value |

| Molecular Weight ( g/mol ) | 363.4 |

| LogP | -1.5 |

| pKa (Acidic) | 3.25 |

| pKa (Basic) | 7.3 |

| Fraction Unbound in Plasma | 0.8 |

Physicochemical and biopharmaceutical properties of cefadroxil used in PBPK models. frontiersin.org

Population pharmacokinetic (PopPK) models have been developed to analyze cefadroxil's pharmacokinetics and quantify the variability in drug disposition within a population. These models often utilize nonlinear mixed-effect modeling (NONMEM) approaches. nih.govtandfonline.comtandfonline.com

Research in mice has led to the development of a PopPK model that successfully describes the dose-dependent nonlinear disposition of cefadroxil. nih.govtandfonline.com This model was built sequentially, first analyzing data from mice lacking a specific transporter (Pept2 knockout) and then extending it to wild-type mice. tandfonline.com Such models are powerful tools for estimating key pharmacokinetic parameters and for quantifying the kinetics of renal secretion and reabsorption under in vivo conditions. nih.govtandfonline.com In the clinical setting, PopPK models have also been developed for children to compare the pharmacokinetics of cefadroxil and cephalexin and to perform dosing simulations to determine the probability of achieving therapeutic targets. asm.org

The pharmacokinetics of cefadroxil are often best described by a two-compartment model. nih.govtandfonline.comresearchgate.net This model conceptualizes the body as consisting of a central compartment (including blood and highly perfused organs like the heart and kidneys) and a peripheral compartment (including less well-perfused tissues like skin and muscle). easpublisher.com After administration, the drug distributes from the central to the peripheral compartment and is eliminated from the central compartment. easpublisher.com

Analysis using a two-compartment model has been applied to data from studies in mice. nih.govtandfonline.com This approach, combined with population modeling, has allowed for the precise estimation of pharmacokinetic parameters. The model for cefadroxil incorporates both saturable and nonsaturable elimination processes from the central compartment to account for the complex renal handling. nih.govtandfonline.com

| Parameter | Wild-Type Mice | Pept2 Knockout Mice |

| V1 (Volume of central compartment) | 3.43 mL | 4.23 mL |

| V2 (Volume of peripheral compartment) | 5.98 mL | 8.61 mL |

| Q (Intercompartment clearance) | 0.599 mL/min | 0.586 mL/min |

| K10 (Linear elimination rate constant) | 0.111 min⁻¹ | 0.070 min⁻¹ |

| Vm1 (Secretion Vmax) | 17.6 nmol/min | - |

| Km1 (Secretion Km) | 37.1 µM | - |

| Vm2 (Reabsorption Vmax) | 15.0 nmol/min | - |

| Km2 (Reabsorption Km) | 27.1 µM | - |

Pharmacokinetic parameter estimates from a two-compartment population model of cefadroxil in mice. nih.govtandfonline.com

Transporter-Mediated Disposition Research

Cefadroxil is a substrate for several membrane transporters, which play a critical role in its absorption, distribution, and elimination. nih.govnih.gov Its chemical structure, which resembles that of di- and tripeptides, allows it to be recognized and transported by proton-coupled oligopeptide transporters (PEPT). nih.gov

PEPT1 (SLC15A1): This transporter is highly expressed in the small intestine and is the major transporter responsible for the oral absorption of cefadroxil. frontiersin.orgnih.gov Studies in PepT1 knockout mice have shown dramatically reduced systemic exposure to cefadroxil after oral administration, confirming the pivotal role of this transporter in its intestinal uptake. nih.govnih.gov

Organic Anion Transporters (OATs): Cefadroxil carries a net negative charge at physiological pH and is a substrate for OATs. nih.gov These transporters are located in the basolateral membrane of renal proximal tubule cells and are thought to be responsible for the active secretion of cefadroxil from the blood into the tubular fluid. nih.gov

Multidrug Resistance-Associated Proteins (MRPs): Cefadroxil has also been identified as a substrate for MRPs, which are efflux transporters. nih.govnih.gov In the brain, MRPs contribute to the efflux of cefadroxil from the brain back into the blood. nih.govnih.gov Probenecid (B1678239), an inhibitor of OATs and MRPs, has been shown to increase cefadroxil concentrations in the brain, demonstrating the functional importance of these efflux transporters. nih.gov

Role of Organic Anion Transporters (OATs)

Organic Anion Transporters are critical in the renal excretion of a wide array of drugs, including β-lactam antibiotics. Studies have demonstrated that Cefadroxil, L- anhydrous interacts with several members of the OAT family, specifically OAT1, OAT3, and OAT4, which are primarily expressed in the renal proximal tubules. nih.govmedscape.com

Research utilizing human embryonic kidney (HEK) cells stably expressing these transporters has shown that Cefadroxil, L- anhydrous competitively inhibits the uptake of probe substrates. Kinetic analyses have determined the inhibition constants (Kᵢ) of Cefadroxil, L- anhydrous for these transporters, indicating its binding affinity. This competitive inhibition suggests that Cefadroxil, L- anhydrous is a substrate for these transporters, and they play a significant role in its active tubular secretion. OAT1 and OAT3, located on the basolateral membrane of proximal tubule cells, are involved in the uptake of cefadroxil from the blood into the renal cells, while OAT4, on the apical membrane, may mediate its efflux into the urine. nih.govmedscape.com

Furthermore, OATs are expressed at the blood-brain barrier (BBB) and are involved in the efflux of Cefadroxil, L- anhydrous from the brain back into the bloodstream. nih.govnih.gov Inhibition of these transporters can therefore increase the concentration of the antibiotic in the central nervous system. nih.gov

| Transporter | Inhibition Constant (Kᵢ) of Cefadroxil, L- anhydrous (µM) | Location | Implied Function |

| hOAT1 | 1300 | Basolateral membrane (kidney) | Uptake from blood into renal cells |

| hOAT3 | 2200 | Basolateral membrane (kidney) | Uptake from blood into renal cells |

| hOAT4 | 2300 | Apical membrane (kidney) | Efflux into urine |

Data sourced from studies on human OATs expressed in cell lines.

Multidrug Resistance-Associated Proteins (MRPs) Investigations

Multidrug Resistance-Associated Proteins (MRPs) are a family of efflux transporters that contribute to the disposition of various xenobiotics. Cefadroxil, L- anhydrous has been identified as a substrate for MRPs, which are present at the blood-brain barrier. nih.govnih.gov These transporters actively participate in the efflux of Cefadroxil, L- anhydrous from the brain, thereby limiting its accumulation in the central nervous system. nih.govnih.gov

Investigations into the role of MRPs often involve the use of broad-spectrum transporter inhibitors like probenecid, which is known to inhibit MRPs. nih.gov Studies in rat models have shown that co-administration of probenecid leads to an increase in the extracellular fluid concentration of Cefadroxil, L- anhydrous in the brain. nih.govnih.gov This effect is attributed to the inhibition of efflux transporters, including MRPs, at the BBB. nih.govnih.gov While the general role of MRPs in Cefadroxil, L- anhydrous efflux from the CNS is established, specific kinetic data detailing the interaction with individual MRP isoforms (e.g., MRP1, MRP2) are not extensively characterized in the available literature.

Organic Anion Transporting Polypeptides (OATPs) Studies

Organic Anion Transporting Polypeptides (OATPs) are another class of uptake transporters involved in the disposition of many drugs. These transporters are expressed in various tissues, including the liver, kidney, and the blood-brain barrier. Cefadroxil, L- anhydrous is recognized as a substrate for OATPs. nih.govnih.gov

Similar to OATs and MRPs, OATPs located at the BBB are believed to contribute to the brain-to-blood efflux of Cefadroxil, L- anhydrous. nih.govnih.gov The inhibition of OATPs by agents such as probenecid is a contributing factor to the observed increase in brain concentrations of Cefadroxil, L- anhydrous during drug-drug interaction studies. nih.govnih.gov OATPs are typically bidirectional transporters, and their net effect on the transport of Cefadroxil, L- anhydrous across the BBB depends on the specific isoforms involved and prevailing substrate gradients. nih.gov Detailed studies characterizing the kinetics of Cefadroxil, L- anhydrous transport by specific OATP isoforms, such as OATP1B1 or OATP1B3, are limited.

Peptide Transporter 2 (PEPT2) in Central Nervous System Distribution

The distribution of Cefadroxil, L- anhydrous within the central nervous system (CNS) is significantly modulated by the high-affinity, low-capacity peptide transporter PEPT2. This transporter is prominently expressed in the choroid plexus epithelium and in brain cells.

| Parameter | Wild-Type Mice | Pept2 Null Mice | Implication |

| Unbound Volume of Distribution in Brain (Vᵤ,brain) | Normal | 60% Lower | PEPT2 mediates uptake into brain cells. |

| CSF Concentration | Low | Higher | PEPT2 removes cefadroxil from CSF. |

This table summarizes findings from in vivo microdialysis studies in mice.

Competitive Inhibition and Drug-Drug Interaction Studies

The fact that Cefadroxil, L- anhydrous is a substrate for multiple transporters makes it susceptible to drug-drug interactions through competitive inhibition.

Cephalexin : As a structurally similar first-generation cephalosporin, cephalexin shares transport pathways with Cefadroxil, L- anhydrous. Pharmacokinetic studies show that while both drugs are well-absorbed, Cefadroxil, L- anhydrous exhibits a longer elimination half-life (approximately 2 hours) compared to cephalexin (approximately 1 hour). nih.gov Their renal clearances are both significantly higher than the glomerular filtration rate, indicating that active tubular secretion is a major elimination pathway for both. nih.gov This shared reliance on active secretion suggests a high potential for competitive interaction at renal transporters like OATs.

| Pharmacokinetic Parameter | Cefadroxil, L- anhydrous | Cephalexin |

| Elimination Half-life (t½) | ~2.0 hours | ~1.0 hour |

| Peak Plasma Concentration (Cₘₐₓ) | Lower | Higher |

| Time to Cₘₐₓ (Tₘₐₓ) | Slower | Faster |

| Renal Clearance | > Glomerular Filtration Rate | > Glomerular Filtration Rate |

Comparative values after similar oral doses.

Probenecid : Probenecid is a classic inhibitor of renal tubular secretion, primarily targeting OATs but also MRPs and OATPs. nih.gov When co-administered with Cefadroxil, L- anhydrous, probenecid competitively inhibits its secretion in the kidneys. This interaction leads to a significant increase in the plasma concentration of Cefadroxil, L- anhydrous and prolongs its elimination half-life. nih.gov For instance, co-administration of probenecid can decrease the clearance of Cefadroxil, L- anhydrous by approximately 37% and increase its unbound concentration in the blood by about 60%. nih.gov

| Pharmacokinetic Parameter (Cefadroxil, L- anhydrous) | Control | With Probenecid |

| Clearance | 16.9 ± 1.0 mL/min/kg | 10.7 ± 0.7 mL/min/kg |

| Unbound AUC in Blood | Baseline | ~60% Increase |

| Unbound AUC in Brain ECF | Baseline | ~2.5-fold Increase |

Data from in vivo studies in rats.

Aminoglycosides : The interaction between cephalosporins and aminoglycoside antibiotics is primarily pharmacodynamic, leading to an increased risk of nephrotoxicity. medscape.com The mechanism is not based on competitive inhibition of a shared transporter. Aminoglycosides accumulate in the proximal tubule cells of the kidney, causing cellular damage. youtube.comnih.govdroracle.ai While the precise mechanism for the potentiation of this toxicity by cephalosporins is not fully elucidated, it is thought that the combination may exacerbate injury to the renal tubules. This interaction underscores the importance of monitoring renal function when these two classes of antibiotics are used concurrently. medscape.com

Degradation Pathways and Stability Research

Hydrolytic Degradation Kinetics and Mechanisms in Aqueous Solution

A key degradation pathway for Cefadroxil (B1668780) involves the intramolecular aminolysis by the amino group present in its C-7 side chain, which attacks the beta-lactam moiety. nih.gov This internal nucleophilic attack leads to the cleavage of the beta-lactam ring, a critical structural feature for the antibiotic's activity. The rate of this reaction is dependent on the proximity and reactivity of the side-chain amino group.

Under alkaline conditions, the degradation of Cefadroxil is accelerated by the nucleophilic attack of hydroxide (B78521) ions on the beta-lactam ring. nih.gov The hydroxide ion is a more potent nucleophile than water, leading to a more rapid cleavage of the beta-lactam amide bond. This pathway becomes increasingly dominant as the pH of the solution rises.

Table 1: Activation Parameters for the Alkaline Hydrolysis of Cefadroxil

| Activation Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | 12.42 |

| Gibbs Free Energy of Activation (ΔG‡) | 25.54 |

| Enthalpy of Activation (ΔH‡) | 26.25 |

| Entropy of Activation (ΔS‡) | 69.00 |

This data represents the energy requirements for the alkaline hydrolysis of Cefadroxil.

Identification and Structural Characterization of Degradation Products

The degradation of Cefadroxil results in the formation of several distinct chemical entities. The primary degradation products identified in neutral and weakly alkaline solutions are piperazine-2,5-diones and a thiophenone derivative. nih.gov

The intramolecular aminolysis pathway of Cefadroxil degradation leads to the formation of two piperazine-2,5-diones. nih.gov These cyclic dipeptides are formed from the rearrangement of the Cefadroxil molecule following the internal attack of the side-chain amino group on the beta-lactam ring. The formation of these stable six-membered rings is a thermodynamically favored process.

The degradation of Cefadroxil through water-catalyzed or spontaneous hydrolysis, as well as by nucleophilic attack of hydroxide ions, results in the formation of 3-hydroxy-4-methyl-2(5H)-thiophenone. nih.gov This compound arises from the subsequent breakdown of the unstable intermediates formed after the initial beta-lactam ring cleavage. The exact mechanism of its formation involves a series of rearrangements of the dihydrothiazine ring system of the parent Cefadroxil molecule. This thiophenone derivative is a known degradation product of other cephalosporins as well, such as cefaclor. nih.gov

Influence of Environmental Factors on Chemical Stability (e.g., pH, buffer species, temperature)

The chemical stability of Cefadroxil is significantly influenced by environmental factors such as pH, the presence of buffer species, and temperature. The degradation of Cefadroxil in aqueous solutions typically follows first-order kinetics. nih.gov

pH: The rate of degradation of Cefadroxil is highly dependent on the pH of the solution. The molecule's stability is greatest in the pH range of 4.0 to 6.0. dissolutiontech.com The degradation pathway simplifies under alkaline conditions, particularly at a pH of 10, which appears to be favorable for the breakdown of the compound. e3s-conferences.org The reaction between Cefadroxil and singlet oxygen, a reactive oxygen species, is also pH-dependent, with photodegradation kinetic constants being greater at alkaline pH compared to neutral pH. nih.gov This is attributed to the reaction being favored when the anionic species of the antibiotic is present. nih.gov In aqueous solutions, Cefadroxil's degradation occurs via three parallel reactions: intramolecular aminolysis, water-catalyzed hydrolysis, and cleavage of the beta-lactam ring by hydroxide ions. nih.gov

Buffer Species: The composition of the buffer solution can catalytically affect the degradation rate of Cefadroxil. Studies have shown that citrate (B86180) and phosphate (B84403) buffers can enhance the degradation through general acid and base catalysis. nih.gov

Temperature: Temperature is a critical factor affecting the stability of Cefadroxil. Increased temperatures accelerate the degradation process. tandfonline.com Studies on reconstituted oral suspensions of Cefadroxil have demonstrated that storage at room temperature (25–29°C) leads to a higher rate of degradation compared to refrigerated conditions (2–8°C). ust.eduresearchgate.netunibuc.roresearchgate.net One study found that reconstituted suspensions are stable for 9 days when refrigerated but only for 7 days at room temperature. unibuc.ro Another investigation noted that at 150°C, Cefadroxil exhibited a maximum degradation of less than 30%. diva-portal.org However, at 250°C, it was partly or fully removed. diva-portal.org

The following table summarizes the influence of various environmental factors on the stability of Cefadroxil.

Interactive Table 1: Influence of Environmental Factors on Cefadroxil Anhydrous, L- Stability

| Factor | Condition | Observation | Source |

|---|---|---|---|

| pH | pH 2.51-11.5 | Degradation follows first-order kinetics. nih.gov | nih.gov |

| Alkaline (especially pH 10) | Promotes degradation; simplifies degradation pathway. e3s-conferences.org | e3s-conferences.org | |

| pH 4.0-6.0 | Range of maximum stability. dissolutiontech.com | dissolutiontech.com | |

| Alkaline vs. Neutral | Photodegradation kinetics are greater at alkaline pH. nih.gov | nih.gov | |

| Buffer Species | Citrate and Phosphate | Enhance degradation through general acid and base catalysis. nih.gov | nih.gov |

| Temperature | Refrigerated (2-8°C) vs. Room (25-29°C) | Less degradation occurs at refrigerated temperatures. ust.eduunibuc.roresearchgate.net | ust.eduunibuc.roresearchgate.net |

| 150°C | Maximum degradation of less than 30%. diva-portal.org | diva-portal.org | |

| 250°C | Partial to full removal of the compound. diva-portal.org | diva-portal.org | |

| Boiling Water Bath | Used to accelerate hydrolysis in alkaline solutions. tandfonline.com | tandfonline.com |

Forced Degradation Studies for Stability Indicating Methods

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to understand its degradation profile.

Alkaline Conditions: Cefadroxil is highly susceptible to degradation under alkaline conditions. biomedres.us Treatment with sodium hydroxide (NaOH) solutions leads to significant degradation. tandfonline.comtsijournals.com In one study, Cefadroxil was exposed to 1 N NaOH for thirty minutes at room temperature, which was sufficient to produce its alkaline degradation product for analysis. tsijournals.com Another study used 0.3 mol/L NaOH and heating in a boiling water bath for 90 minutes to induce degradation. tandfonline.com Major degradation was observed under these alkaline stress conditions. biomedres.us

Acidic Conditions: The stability of Cefadroxil in acidic conditions is comparatively higher than in alkaline media. One forced degradation study reported that the drug was found to be stable to acid hydrolysis. biomedres.us Another study involving exposure to acidic conditions as part of a stability-indicating method development showed some degradation, but less than that observed under alkaline or oxidative stress. ijirts.org

Oxidative Conditions: Cefadroxil undergoes degradation when exposed to oxidative stress. biomedres.usijirts.org One mechanism of oxidative degradation involves photosensitization processes that generate reactive oxygen species (ROS), such as singlet oxygen, which then react with the Cefadroxil molecule. nih.gov Studies have shown that Cefadroxil can interact with the excited states of sensitizers like Riboflavin and the photogenerated ROS, leading to its degradation. nih.govresearchgate.net Major degradation of Cefadroxil has been noted in oxidative conditions during forced degradation studies. biomedres.us

The table below provides a summary of findings from forced degradation studies on Cefadroxil.

Interactive Table 2: Forced Degradation Studies of Cefadroxil Anhydrous, L-

| Condition | Reagent/Method | Duration & Temperature | Outcome | Source |

|---|---|---|---|---|

| Alkaline Hydrolysis | 1 N Sodium Hydroxide | 30 minutes at room temperature | Formation of alkaline degradation product. tsijournals.com | tsijournals.com |

| 0.3 mol/L Sodium Hydroxide | 90 minutes in a boiling water bath | Induced degradation for fluorescence studies. tandfonline.com | tandfonline.com | |

| Acidic Hydrolysis | Acidic Media | Not specified | Found to be stable. biomedres.us | biomedres.us |

| Oxidative | Peroxide Media | Not specified | Degradation observed. ijirts.org | ijirts.org |

| Photosensitization (e.g., with Riboflavin) | Not specified | Degradation via reactive oxygen species (ROS). nih.gov | nih.gov |

Impurity Profiling and Stereochemical Research on L Cefadroxil Anhydrous

Identification and Characterization of Process-Related Impurities

Process-related impurities in L-Cefadroxil anhydrous are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). synthinkchemicals.com These impurities can originate from starting materials, intermediates, reagents, solvents, or byproducts of the chemical reactions. synthinkchemicals.comdaicelpharmastandards.com Their presence can affect the quality, safety, and efficacy of the final drug product. daicelpharmastandards.com

Key process-related impurities that have been identified in the manufacturing of Cefadroxil (B1668780) include:

Starting Materials and Intermediates: Unreacted starting materials or intermediates can be carried through the synthesis and appear in the final product. For example, 7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a key intermediate in the synthesis of many cephalosporins and can be present as an impurity. synthinkchemicals.com

Reagents and Solvents: Residual solvents used during crystallization and purification steps are common process-related impurities. daicelpharmastandards.com

Byproducts: Unintended side reactions can lead to the formation of various byproducts. Examples of identified process-related impurities and byproducts for Cefadroxil are listed below. daicelpharmastandards.compharmaffiliates.com

Table 1: Examples of Process-Related Impurities in Cefadroxil

| Impurity Name | Chemical Name |

| Cefadroxil EP Impurity A | 4-Hydroxy-D-(-)-2-phenylglycine |

| Cefadroxil EP Impurity B (7-ADCA) | (6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid |

| Cefadroxil Dimer | Not specified |

| Ethyl Cefadroxil homolog | Not specified |

| Methoxy Cefadroxil | Not specified |

| N-Phenylglycyl Cefadroxil | Not specified |

| Diketopiperazine derivative | Not specified |

Identification and Characterization of Degradation-Related Impurities

Degradation-related impurities are formed when the API degrades during storage or formulation. synthinkchemicals.com This degradation can be triggered by exposure to environmental factors such as heat, light, moisture, or interaction with excipients in the formulation. daicelpharmastandards.com

Studies on Cefadroxil in aqueous solutions have shown that its degradation can occur through several pathways, including:

Hydrolysis: The β-lactam ring, characteristic of cephalosporins, is susceptible to hydrolysis, leading to a loss of antibacterial activity. researchgate.net

Intramolecular Aminolysis: The amino group in the C-7 side chain can attack the β-lactam ring, causing it to open. researchgate.net

Oxidation: The sulfur atom in the dihydrothiazine ring can be oxidized.

A specific degradation impurity was identified in a Cefadroxil for oral suspension formulation after reconstitution and storage for 14 days. manipal.edunih.gov The level of this unknown impurity was significant enough to warrant identification and characterization. manipal.edunih.gov The degradation kinetics of cefadroxil in aqueous solution have been shown to follow first-order kinetics, with the degradation rate being influenced by pH. researchgate.net

Analytical Methodologies for Impurity Determination

To ensure the quality and safety of L-Cefadroxil anhydrous, robust analytical methods are required for the detection, identification, and quantification of impurities. unesp.br A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. synthinkchemicals.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Cefadroxil and its impurities. unesp.brajpaonline.com Reversed-phase HPLC (RP-HPLC) methods are particularly common. ijpbs.comresearchgate.net

Key features of typical HPLC methods include:

Columns: C18 columns are frequently used for separation. ijpbs.comresearchgate.net

Mobile Phases: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is commonly used. ijpbs.comresearchgate.net The pH of the buffer is a critical parameter for achieving optimal separation. ijpbs.com

Detection: UV detection is the most common method, with wavelengths typically set around 230 nm or 260 nm. unesp.brijpbs.com

These methods are validated according to ICH guidelines to ensure they are accurate, precise, linear, and specific for the intended purpose. ijpbs.com

Table 2: Example of HPLC Method for Cefadroxil Impurity Analysis

| Parameter | Condition |

| Column | C18 ODS, 4.6 mm x 250 mm |

| Mobile Phase | Phosphate buffer (pH 4.8) : Methanol : Acetonitrile (B52724) (95:3:2 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 20 µL |

| Retention Time (Cefadroxil) | 4.17 min |

Source: Adapted from research on HPLC method development for Cefadroxil analysis. ijpbs.com

When an unknown impurity is detected, spectroscopic techniques are essential for elucidating its structure. synthinkchemicals.com

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides information about the molecular weight of the impurity and its fragmentation pattern, which helps in its identification. synthinkchemicals.com High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, further aiding in the determination of the elemental composition. manipal.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise chemical structure of a molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the connectivity of atoms within the impurity's structure. manipal.edunih.gov

L-Cefadroxil Anhydrous as a Specific Impurity (Cefadroxil EP Impurity D)

Cefadroxil has three chiral centers, meaning it can exist as eight different stereoisomers. researchgate.net The therapeutically active form is the (6R,7R)-diastereomer with an (R)-configuration in the acylamino side chain. The L-isomer, L-Cefadroxil, is a stereoisomer of the active drug and is considered an unwanted chiral impurity. researchgate.net

L-Cefadroxil is specifically listed as Cefadroxil EP Impurity D in the European Pharmacopoeia and Cefadroxil USP Related Compound D in the United States Pharmacopeia. pharmaffiliates.compharmaceresearch.commolcan.compharmaffiliates.com

Table 3: Identification of L-Cefadroxil (Impurity D)

| Identifier | Information |

| Name | L-Cefadroxil |

| Pharmacopeial Name | Cefadroxil EP Impurity D, Cefadroxil USP Related Compound D |

| CAS Number | 144790-28-3 |

| Molecular Formula | C₁₆H₁₇N₃O₅S |

| IUPAC Name | (6R,7R)-7-[[(2S)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source: Information compiled from various chemical and pharmaceutical suppliers. pharmaffiliates.compharmaceresearch.commolcan.compharmaffiliates.com

Since enantiomers have identical physical and chemical properties in an achiral environment, specialized analytical techniques are required to separate and quantify them. shimadzu-webapp.eu The separation of chiral drugs is crucial as different enantiomers can have different pharmacological activities and toxicities. wvu.edu

For Cefadroxil, HPLC using chiral stationary phases (CSPs) is the primary method for separating its stereoisomers. researchgate.net

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, have proven effective for the chiral separation of Cefadroxil. researchgate.net

Method Development: A direct, isocratic HPLC method has been developed that achieves baseline separation of Cefadroxil stereoisomers. researchgate.net This was accomplished using a Chiralpak IB column with a mobile phase consisting of hexane and 2-propanol under normal-phase conditions. researchgate.net The method was able to achieve complete separation within 40 minutes, making it suitable for quality control and enantiomeric purity analysis. researchgate.net

The development of such chiral separation methods is essential for controlling the stereochemical purity of Cefadroxil and ensuring that the levels of unwanted isomers, like L-Cefadroxil, are within acceptable limits. researchgate.netwvu.edu

Origins and Formation Pathways of L-Cefadroxil Isomer during Synthesis or Degradation

The presence of the L-Cefadroxil isomer, a stereoisomeric impurity, in Cefadroxil drug substance is primarily a consequence of the chemical synthesis process and, to a lesser extent, degradation. Cefadroxil, the active pharmaceutical ingredient (API), is chemically defined as (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid daicelpharmastandards.com. The key stereocenter that distinguishes it from the L-isomer is at the alpha-carbon of the 7-acyl side chain, which must have the (R)-configuration, corresponding to the D-isomer of the p-hydroxyphenylglycine precursor. The L-isomer, therefore, possesses the (S)-configuration at this position.

Formation during Synthesis: The most common pathway for the formation of the L-Cefadroxil isomer is through epimerization during the synthesis of the API. The synthesis of Cefadroxil typically involves the acylation of the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) nucleus with an activated derivative of D-(-)-p-hydroxyphenylglycine.

Several factors during this chemical coupling can promote the formation of the L-isomer:

Activation of the Carboxylic Acid: The methods used to activate the carboxylic acid of the D-p-hydroxyphenylglycine side chain for coupling with 7-ADCA can create conditions conducive to epimerization. For instance, the formation of mixed anhydrides or acid chlorides can lead to the abstraction of the alpha-proton, resulting in a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of R and S isomers.

Reaction Conditions: The presence of bases, elevated temperatures, or prolonged reaction times can increase the rate of epimerization. Bases can facilitate the removal of the acidic alpha-proton of the side chain, leading to racemization.

Starting Material Purity: The enantiomeric purity of the D-(-)-p-hydroxyphenylglycine starting material is critical. Any contamination with the L-(+)-p-hydroxyphenylglycine enantiomer will directly lead to the formation of L-Cefadroxil in the final product.

One identified process-related impurity is Cefadroxil carbonate, which can form during manufacturing when using reagents like ethyl chloroformate . The conditions for such reactions could potentially contribute to the formation of stereoisomers if not carefully controlled.

Formation during Degradation: While synthesis is the primary source, degradation pathways can also contribute to the formation of various impurities, although the direct epimerization from D-Cefadroxil to L-Cefadroxil under normal storage conditions is less common. Cefadroxil degradation in aqueous solutions is known to occur via several mechanisms, including hydrolysis of the β-lactam ring and intramolecular aminolysis nih.gov. These degradation pathways primarily lead to cleavage of the molecule rather than epimerization of the side chain. However, exposure to harsh conditions such as strong acids or bases, or high heat, could potentially induce epimerization, altering the stereochemical purity of the drug product over time daicelpharmastandards.com.

The table below summarizes common impurities related to Cefadroxil synthesis and degradation.

| Impurity Name | Type | Common Origin |

| L-Cefadroxil (Cefadroxil Impurity D) | Stereoisomer | Synthesis (Epimerization) |

| Cefadroxil EP Impurity A (4-Hydroxy-D-phenylglycine) | Starting Material | Synthesis |

| Cefadroxil EP Impurity B (7-ADCA) | Starting Material | Synthesis |

| Diketopiperazine derivative (Cefadroxil EP Impurity E) | Degradation Product | Degradation (Intramolecular aminolysis) nih.govsynzeal.com |

| Cefadroxil Dimer | Process-Related | Synthesis |

| Cefadroxil carbonate | Process-Related | Synthesis |

Research on Stereoisomeric Purity and its Impact on Biological Activity

The stereochemical configuration of a drug molecule is paramount as it dictates the three-dimensional arrangement of atoms, which in turn governs its interaction with biological targets such as enzymes and receptors. For Cefadroxil, which possesses three chiral centers, a total of eight stereoisomers are theoretically possible researchgate.net. Research has firmly established that the biological, antibacterial activity of Cefadroxil resides almost exclusively in the D-isomer, specifically the (2R)-isomer of the N-acyl side chain. The other seven stereoisomers, including L-Cefadroxil, are considered unwanted chiral impurities with significantly lower or no antibacterial efficacy researchgate.net.

The mechanism of action for Cefadroxil, like other β-lactam antibiotics, involves binding to and inhibiting penicillin-binding proteins (PBPs) within the bacterial cell wall, which disrupts peptidoglycan synthesis and leads to cell lysis daicelpharmastandards.comdrugbank.com. This binding is highly stereospecific. The spatial orientation of the amino and carboxyl groups on the D-p-hydroxyphenylglycine side chain is critical for optimal interaction with the active site of the PBPs. The L-isomer, with its alternative (2S)-configuration, does not fit correctly into the binding site, drastically reducing its inhibitory activity.

While direct comparative data on the Minimum Inhibitory Concentration (MIC) for each of the eight stereoisomers is not widely published, the principle of stereoselectivity in drug action is well-documented nih.gov. The enantiomer with the desired therapeutic effect is termed the "eutomer" (in this case, D-Cefadroxil), while the less active enantiomer is the "distomer" (L-Cefadroxil). The presence of the distomer can be problematic for several reasons:

Reduced Efficacy: The L-isomer contributes to the total drug amount but not to the therapeutic effect, effectively lowering the potency of the drug product.

Potential for Different Biological Effects: Although often less active, the distomer is not always inert and may have its own pharmacological or toxicological profile.

Metabolic Burden: The body must still metabolize and excrete the inactive isomer, placing an unnecessary metabolic load on the patient.

Therefore, ensuring high stereoisomeric purity is a critical quality attribute for Cefadroxil. Regulatory authorities require stringent control over the levels of stereoisomeric impurities to guarantee the efficacy and safety of the final drug product. Analytical methods, such as chiral high-performance liquid chromatography (HPLC), are employed to separate and quantify the stereoisomers, ensuring that the level of L-Cefadroxil and other isomers is below specified limits researchgate.net.

The table below illustrates the conceptual impact of stereoisomeric purity on biological activity.

| Stereoisomer | Configuration at Side Chain | Expected Antibacterial Activity | Role in Therapy |

| D-Cefadroxil | (2R) | High | Active Moiety (Eutomer) |

| L-Cefadroxil | (2S) | Low to None | Impurity (Distomer) |

Regulatory and Research Implications of Impurity Profiles (e.g., for Abbreviated New Drug Applications and toxicity studies)

The impurity profile of a generic drug product is a critical component of an Abbreviated New Drug Application (ANDA) and is scrutinized by regulatory agencies like the U.S. Food and Drug Administration (FDA). The objective is to ensure that the generic product is as safe and effective as the innovator product, known as the Reference Listed Drug (RLD). The presence and levels of impurities, including stereoisomers like L-Cefadroxil, must be identified, quantified, and controlled within acceptable limits.

International Council for Harmonisation (ICH) guidelines, specifically Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for controlling impurities. These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg TDI, whichever is lower | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg TDI, whichever is lower | 0.05% |

| (TDI: Total Daily Intake) |

For an ANDA, an impurity is considered "qualified" if its level in the generic drug substance is similar to or lower than the levels observed in the RLD when analyzed using the same validated analytical method fda.gov. If a new impurity appears or an existing impurity (including L-Cefadroxil) is found at a level significantly higher than in the RLD, it must be qualified through additional studies.

Qualification of Impurities: The process of qualification involves gathering and evaluating data to establish the biological safety of an individual impurity. There are several pathways to qualify an impurity that exceeds the ICH identification threshold fda.govnih.gov:

Comparison with RLD: Demonstrating that the level of the impurity in the generic product does not exceed the level in the RLD is the most common approach for ANDAs fda.gov.

Scientific Literature: Justifying the proposed acceptance criterion for an impurity based on available scientific literature that supports its safety at that level fda.gov.

Metabolite Data: Showing that the impurity is a significant metabolite of the drug substance in humans fda.gov.

Toxicity Studies: If the above methods are not sufficient, conducting specific toxicity studies on the impurity is necessary. This can involve a range of toxicological assessments, from genotoxicity testing to general toxicity studies in animals.

For potentially mutagenic or genotoxic impurities, much lower limits apply, often based on a Threshold of Toxicological Concern (TTC), which corresponds to a lifetime cancer risk of 1 in 100,000 scirp.org. Impurities with structural alerts for mutagenicity require a thorough risk assessment scirp.org.

In the context of L-Cefadroxil, generic manufacturers must demonstrate that their synthesis and control strategies limit its presence to a level that is both consistent with the RLD and below the qualification threshold. Failure to provide adequate justification for impurity limits is a common reason for an ANDA to receive a Refuse-to-Receive (RTR) letter from the FDA scirp.org. Therefore, robust impurity profiling is essential not only for regulatory approval but also for ensuring patient safety and maintaining product quality throughout its shelf life.

Preclinical Research Methodologies and Models

In Vitro Susceptibility Testing Methods (e.g., Minimum Inhibitory Concentration determination)

In vitro susceptibility testing is fundamental to characterizing the antimicrobial spectrum of Cefadroxil (B1668780). The primary method used is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Standardized procedures, such as broth microdilution and agar (B569324) dilution methods, are employed to determine Cefadroxil's MIC against a wide array of clinically relevant pathogens. researchgate.netnih.gov These tests involve exposing standardized bacterial inoculums to serial dilutions of Cefadroxil. The results are typically reported as MIC50 and MIC90, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

One study determined the MIC distributions for Cefadroxil against 49 unique methicillin-susceptible Staphylococcus aureus (MSSA) isolates from pediatric musculoskeletal infections. researchgate.netnih.gov The findings showed that both Cefadroxil and Cephalexin (B21000) had MIC50 values of 2 µg/mL and MIC90 values of 4 µg/mL, suggesting comparable in vitro activity against MSSA. researchgate.netnih.gov

Another study evaluated the in vitro activity of Cefadroxil against 749 clinically significant bacteria. nih.gov Assuming a breakpoint of 16 mg/l, 81.8% of Gram-negative bacilli and 83.4% of Gram-positive cocci were found to be sensitive. nih.gov Specifically, 95.5% of Escherichia coli, Klebsiella aerogenes, and Proteus mirabilis were sensitive. nih.gov However, most strains of Enterobacter spp., indole-positive Proteus, Serratia, and Acinetobacter spp. were resistant. nih.gov

Disk diffusion is another common method for assessing susceptibility. nih.govdrugs.com This technique involves placing a paper disk impregnated with a specific amount of Cefadroxil onto an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk correlates with the MIC. nih.govdrugs.com For Cefadroxil, a 30 microgram disk is often used, with a zone of inhibition greater than 17 mm reliably indicating an MIC of less than 16 mg/l. nih.gov

Interactive Data Table: Minimum Inhibitory Concentration (MIC) of Cefadroxil against Various Bacteria

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 49 | 2 | 4 | researchgate.netnih.gov |

| Escherichia coli | Not Specified | Sensitive | Sensitive | nih.gov |

| Klebsiella aerogenes | Not Specified | Sensitive | Sensitive | nih.gov |

| Proteus mirabilis | Not Specified | Sensitive | Sensitive | nih.gov |

| Gram-Positive Cocci (excluding S. faecalis and MRSA) | Not Specified | Sensitive | Sensitive | nih.gov |

| Enterobacter spp. | 41 | Resistant | Resistant | nih.gov |

| Indole-Positive Proteus | Not Specified | Resistant | Resistant | nih.gov |

| Serratia spp. | Not Specified | Resistant | Resistant | nih.gov |

| Acinetobacter spp. | Not Specified | Resistant | Resistant | nih.gov |

| Haemophilus influenzae | 30 | >16 | >16 | nih.gov |

*Based on a breakpoint of 16 mg/l, 95.5% of these organisms were sensitive. **Most strains were resistant. ***Only 6 of 30 strains had MICs of 16 mg/l or less.

In Vivo Animal Models for Pharmacokinetic and Distribution Studies (e.g., mouse, rat models)

Animal models, particularly mice and rats, are essential for studying the pharmacokinetics (PK) and tissue distribution of Cefadroxil. nih.govdntb.gov.uafrontiersin.org These studies help to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.